3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-(2-methoxyphenyl)urea
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Overview
Description
3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-(2-methoxyphenyl)urea is a complex organic compound characterized by its unique structure, which includes an oxazolidinone ring and a methoxyphenyl group
Preparation Methods
The synthesis of 3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-(2-methoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-methoxyphenyl isocyanate with an appropriate oxazolidinone derivative under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-(2-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where reagents like sodium hydride and alkyl halides are commonly used. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-(2-methoxyphenyl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The oxazolidinone ring can form hydrogen bonds with target proteins, potentially inhibiting their function. This interaction can affect various molecular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-(2-methoxyphenyl)urea can be compared with similar compounds such as:
3,3′-(1,2-Ethanediyl)bis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one): This compound also contains an oxazolidinone ring but differs in its substituents and overall structure.
1,3-Oxazolidine-2-thione: This compound features a thione group instead of the urea group, leading to different chemical properties and applications.
Properties
IUPAC Name |
1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-20-10-5-3-2-4-9(10)15-12(18)14-6-7-16-11(17)8-21-13(16)19/h2-5H,6-8H2,1H3,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFMCMPFTCGUSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCN2C(=O)COC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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